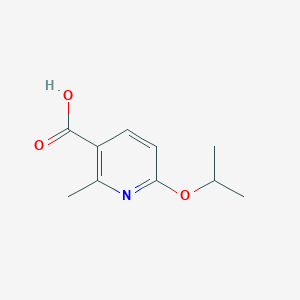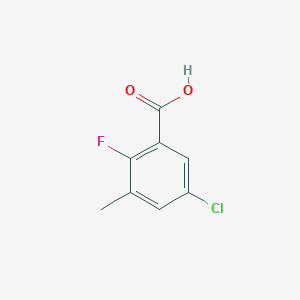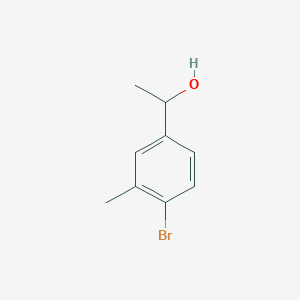
Dioxoiridium,hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxoiridium,hydrate, also known as iridium(IV) oxide dihydrate, is a compound with the molecular formula H2IrO3. It is a black tetragonal or blue crystal with a rutile lattice structure. The compound is slightly soluble in water and insoluble in acids and alkalis . It is used in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Iridium(IV) oxide dihydrate primarily targets anode-electrodes in industrial electrolysis and microelectrodes in electrophysiology research . It is also used as a reference electrode in various fields such as biology, food industry, nuclear field, oil and gas industry .
Mode of Action
Iridium(IV) oxide dihydrate interacts with its targets by forming a coating on the anode-electrodes. This coating enhances the electrode’s performance in electrolysis and electrophysiology research . The compound can be formed by treating the green form of iridium trichloride with oxygen at high temperatures .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide dihydrate is the oxygen evolution reaction (OER) in electrolysis . The compound acts as an anodic catalyst for oxygen evolution through a water-splitting reaction in a polymer electrolyte membrane (PEM) cell .
Result of Action
The result of Iridium(IV) oxide dihydrate’s action is the enhancement of electrolysis efficiency . It improves the performance of anode-electrodes, leading to more efficient oxygen evolution reactions . In electrophysiology research, it enhances the performance of microelectrodes .
Action Environment
The action of Iridium(IV) oxide dihydrate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, annealing, which involves heating the compound to a high temperature but under its melting point (around 750-900 °C), can improve the compound’s crystallinity and mechanical properties . Furthermore, the compound’s performance can be affected by the presence of other rare oxides with which it is often used in coating anode-electrodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxoiridium,hydrate can be synthesized through both dry and wet methods. In the dry method, it is produced from ore. In the wet method, the residual components after nickel and copper extraction are used as raw materials. Aqua regia is added for extraction, followed by the extraction of platinum and palladium. Rhodium, ruthenium, and osmium are then extracted from the residue. The final residue is treated with aqua regia, and the obtained solution is reacted with ammonium chloride to generate ammonium chloroiridium precipitate. This precipitate is then reduced with hydrogen to produce approximately 99.9% pure iridium .
Chemical Reactions Analysis
Types of Reactions
Dioxoiridium,hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It can be reduced to iridium metal.
Substitution: It participates in substitution reactions with other metal salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aqua regia, ammonium chloride, and hydrogen. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include iridium metal and various iridium-based compounds used in industrial applications .
Scientific Research Applications
Dioxoiridium,hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in hydrogenation, dehydrogenation, and oxidation reactions.
Biology: Utilized in microelectrodes for electrophysiology research.
Medicine: Employed in the coating of anode-electrodes for industrial electrolysis.
Comparison with Similar Compounds
Similar Compounds
Iridium(IV) oxide: Similar in structure and properties but lacks the hydrate component.
Iridium dioxide: Another form of iridium oxide with similar applications.
Uniqueness
Dioxoiridium,hydrate is unique due to its hydrate component, which imparts specific properties that make it suitable for certain applications, such as its use in microelectrodes for electrophysiology research and as a catalyst in specific chemical reactions .
Properties
IUPAC Name |
dioxoiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFJBNFAFRMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Ir]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B6354666.png)
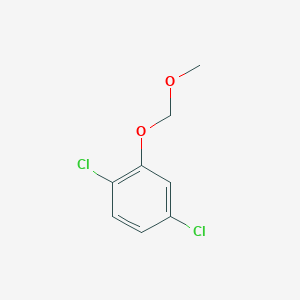


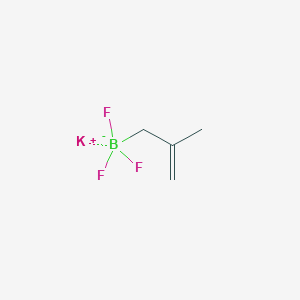

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
